molecular formula C9H16N4O2S B2856668 tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate CAS No. 2490374-66-6

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate

Cat. No.: B2856668
CAS No.: 2490374-66-6
M. Wt: 244.31
InChI Key: SDFBGYICKLURLH-UHFFFAOYSA-N
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Description

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The primary target of Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is currently unknown. The compound is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , which is known to inhibit the corrosion of brass in sea water samples . .

Mode of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may share similar chemical properties and interactions

Biochemical Pathways

Given its structural similarity to 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may influence similar biochemical pathways.

Result of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-amino-1,2,4-thiadiazol-3-yl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually cooled to low temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is unique due to its specific structure, which combines the thiadiazole ring with a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBGYICKLURLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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